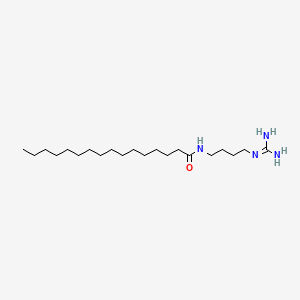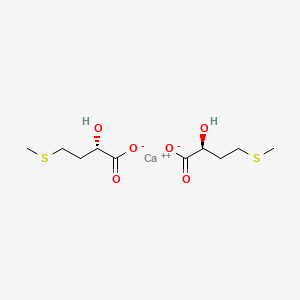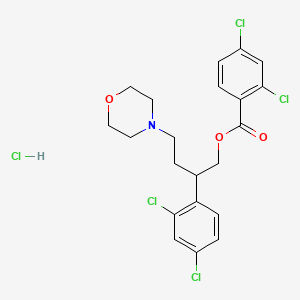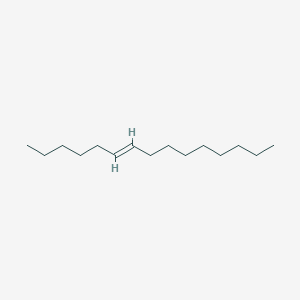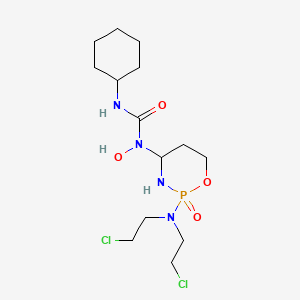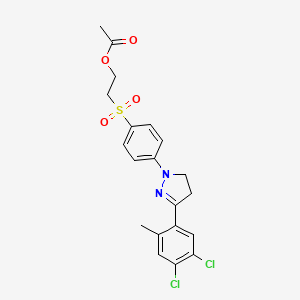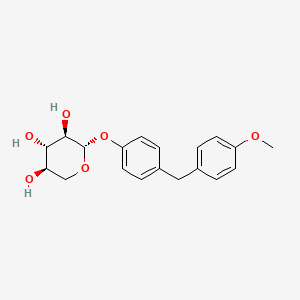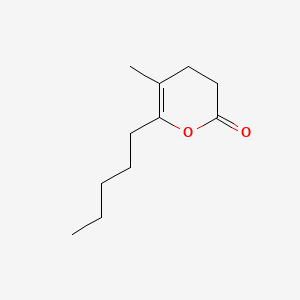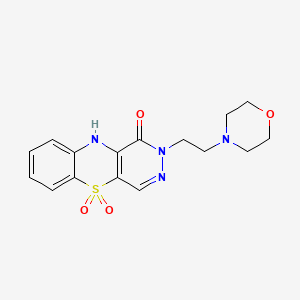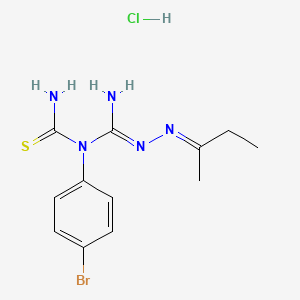
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a hydrazinecarboximidamide core, a bromophenyl group, and a methylpropylidene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the hydrazinecarboximidamide core: This can be achieved through the reaction of hydrazine with a suitable carboximidamide precursor.
Introduction of the bromophenyl group: This step may involve a substitution reaction where a bromophenyl group is introduced to the hydrazinecarboximidamide core.
Addition of the methylpropylidene moiety: This can be done through a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarboximidamide derivatives: Compounds with similar core structures but different substituents.
Bromophenyl compounds: Compounds containing the bromophenyl group with different functional groups.
Methylpropylidene derivatives: Compounds with the methylpropylidene moiety attached to different cores.
Uniqueness
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
For precise and detailed information, consulting scientific literature and databases is recommended
Propriétés
Numéro CAS |
126281-58-1 |
|---|---|
Formule moléculaire |
C12H17BrClN5S |
Poids moléculaire |
378.72 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]thiourea;hydrochloride |
InChI |
InChI=1S/C12H16BrN5S.ClH/c1-3-8(2)16-17-11(14)18(12(15)19)10-6-4-9(13)5-7-10;/h4-7H,3H2,1-2H3,(H2,14,17)(H2,15,19);1H/b16-8+; |
Clé InChI |
XBFLISFLEXRDJC-OHGISNTKSA-N |
SMILES isomérique |
CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)Br)C(=S)N)/C.Cl |
SMILES canonique |
CCC(=NN=C(N)N(C1=CC=C(C=C1)Br)C(=S)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



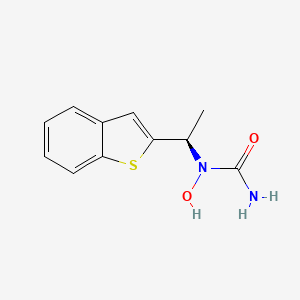
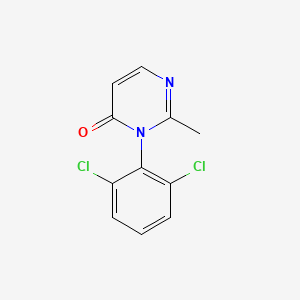
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

